molecular formula C21H21Bi B160327 Tri-o-tolylbismuthine CAS No. 10050-08-5

Tri-o-tolylbismuthine

Cat. No.: B160327
CAS No.: 10050-08-5
M. Wt: 482.4 g/mol
InChI Key: DWIMJCTYUMGECA-UHFFFAOYSA-N
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Description

Tri-o-tolylbismuthine is an organobismuth compound with the molecular formula C21H21Bi. It consists of a bismuth atom bonded to three ortho-tolyl groups. This compound is known for its unique properties and reactivity, making it a subject of interest in various fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-o-tolylbismuthine can be synthesized through the reaction of bismuth trichloride with ortho-tolylmagnesium bromide in an ether solution. The reaction typically proceeds as follows:

BiCl3+3C7H7MgBrBi(C7H7)3+3MgBrCl\text{BiCl}_3 + 3 \text{C}_7\text{H}_7\text{MgBr} \rightarrow \text{Bi(C}_7\text{H}_7)_3 + 3 \text{MgBrCl} BiCl3​+3C7​H7​MgBr→Bi(C7​H7​)3​+3MgBrCl

The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form bismuth oxides.

    Reduction: It can be reduced to lower oxidation states of bismuth.

    Substitution: The compound can participate in substitution reactions where the tolyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Triphenylbismuthine: Similar structure but with phenyl groups instead of tolyl groups.

    Tri-p-tolylbismuthine: Similar structure but with para-tolyl groups.

    Tris-p-methoxyphenylbismuthine: Contains methoxy-substituted phenyl groups.

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Properties

IUPAC Name

tris(2-methylphenyl)bismuthane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H7.Bi/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIMJCTYUMGECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[Bi](C2=CC=CC=C2C)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Bi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450290
Record name Tri-o-tolylbismuthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10050-08-5
Record name Tri-o-tolylbismuthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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